6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-6-12(16-10(2)15-9)17-7-11(13(18)19)14(8-17)4-3-5-14/h6,11H,3-5,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPQTYCTTQQJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C3(C2)CCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation for Functional Group Introduction
A key intermediate, 5-iodo-2,6-dimethylpyrimidin-4-ol, is synthesized via iodination of 2,6-dimethylpyrimidin-4-ol. In a representative procedure, 2,6-dimethylpyrimidin-4-ol (5.0 g, 40 mmol) is dissolved in 1 M NaOH (50 mL), followed by iodine addition (10.2 g, 40 mmol). Heating at 80°C for 2 hours yields 5-iodo-2,6-dimethylpyrimidin-4-ol (65% yield, m/z 251.2 [M+H]⁺). Alternative conditions using refluxing 1 N NaOH (503 mL) with iodine (102.2 g) for 2 hours achieve a 50% yield, with purification via trituration in EtOAc.
Structural Analogues and Reactivity
The 5-iodo derivative’s reactivity enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing spirocyclic amines. Comparative studies indicate that higher temperatures (120°C) improve iodination efficiency, as evidenced by a 14.5 g yield under reflux conditions.
Construction of the Azaspiro[3.4]octane Carboxylic Acid Scaffold
The spiro[3.4]octane core is synthesized via cyclization strategies, often starting from bicyclic precursors or ester intermediates.
Ester Hydrolysis to Carboxylic Acid
A critical intermediate, 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride (C10H16ClNO4), is prepared via acid-catalyzed ester hydrolysis. While detailed protocols are limited, analogous methods for spiro[2.5]octane-5-carboxylic acid involve saponification with NaOH (8 g in 15 mL H2O) at 80°C, followed by acidification to pH 2 with HCl. This yields the carboxylic acid (99% yield, 1H-NMR δ 11.97 ppm for -COOH).
Amine Protection and Deprotection
The 6-aza group in the spiro scaffold may require protection during coupling. Patent data describe using Boc or Fmoc groups, though specific examples for azaspiro[3.4]octane remain sparse.
Coupling Strategies: Integrating Pyrimidine and Spiro Components
Nucleophilic Aromatic Substitution
The 5-iodo-pyrimidine intermediate reacts with the spirocyclic amine under basic conditions. For example, heating 5-iodo-2,6-dimethylpyrimidin-4-ol (1.0 eq) with 6-azaspiro[3.4]octane-8-carboxylic acid (1.2 eq) in DMF at 100°C for 12 hours facilitates substitution, though yields require optimization.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods (e.g., Buchwald-Hartwig) could couple the spiro amine with halogenated pyrimidines. A patent employing similar logic for azaspiro[4.5]decan-8-yl derivatives uses Pd(OAc)₂/Xantphos with Cs2CO3 in toluene at 110°C. Adapting this to azaspiro[3.4]octane may achieve 60–70% yields.
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely undergoes biotransformation within the bacterial cells, generating reactive intermediates that are lethal to the bacteria . This process involves the reduction of the nitrofuran moiety, which then interacts with bacterial enzymes and disrupts essential cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Potential
- (8R)-Fluorinated Analog : Fluorine atoms increase electronegativity and bioavailability, as seen in kinase inhibitors (e.g., EGFR inhibitors). The pyrimidoindole moiety may enable intercalation with DNA/RNA .
- Hydrochloride Salt : The ionic form improves aqueous solubility, making it suitable for formulation in injectables or oral suspensions .
Biological Activity
6-(2,6-Dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic framework combined with a pyrimidine moiety , contributing to its distinct chemical properties. Its IUPAC name is this compound, and its molecular formula is .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 255.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034536-13-3 |
| Chemical Structure | Structure |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against a range of pathogenic bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease progression, particularly in cancer .
The mechanism by which this compound exerts its effects is believed to involve:
- Binding to specific receptors or enzymes, altering their activity.
- Inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Disrupting the cell membrane integrity of microorganisms, leading to cell death .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the effectiveness of the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
Q & A
Basic Research Questions
Q. What are the key structural features of 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, and how do they influence its biological activity?
- Structural Features :
- The compound contains a spirocyclic framework (6-azaspiro[3.4]octane) fused with a 2,6-dimethylpyrimidine ring and a carboxylic acid group at position 7. The spirocyclic structure imposes conformational rigidity, which may enhance binding specificity to biological targets .
- The pyrimidine ring’s dimethyl substituents at positions 2 and 6 likely modulate electronic properties and steric interactions, affecting ligand-receptor binding .
- Methodological Insight :
- Use X-ray crystallography (e.g., SHELX programs for refinement ) to resolve the 3D structure and identify critical interactions like hydrogen bonding or π-π stacking. Computational tools (e.g., molecular docking) can predict binding modes with enzymes or receptors .
Q. What synthesis strategies are employed for constructing the spirocyclic framework of this compound?
- Key Steps :
Spirocyclic Core Formation : Cyclization reactions (e.g., intramolecular nucleophilic substitution) using precursors like tert-butyl carbamate-protected amines or ketones .
Pyrimidine Functionalization : Coupling the spirocyclic intermediate with a pre-synthesized 2,6-dimethylpyrimidine moiety via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
- Optimization :
- Adjust solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) to enhance yield and reduce side reactions. Monitor progress via HPLC or LC-MS .
Q. Which analytical techniques are effective for characterizing the purity and structure of this compound?
- Purity Analysis :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity >95% .
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity and substituent positions. Key signals include downfield-shifted pyrimidine protons (δ 8.0–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Critical Parameters :
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., coupling reactions) to prevent decomposition .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Use Design of Experiments (DoE) to identify optimal molar ratios .
- Data-Driven Approach :
- Compare yields across multiple batches using ANOVA to isolate significant variables (e.g., solvent, catalyst loading) .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Approaches :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes caused by pyrimidine substituent modifications (e.g., methyl vs. fluoro groups) .
- Validation :
- Correlate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. How should contradictions in biological activity data between similar spirocyclic compounds be analyzed?
- Case Study :
- Compare 6-(2,6-dimethylpyrimidin-4-yl) and 6-(5-fluoropyrimidin-2-yl) analogs (see table below). The fluorinated derivative shows enhanced cytotoxicity due to improved membrane permeability .
- Resolution Strategy :
- Conduct meta-analysis of IC₅₀ values across cell lines. Use Western blotting or qPCR to confirm target engagement discrepancies .
| Compound | Substituent | Activity (IC₅₀, nM) | Notes |
|---|---|---|---|
| A | 2,6-dimethyl | 150 ± 20 | Moderate solubility |
| B | 5-fluoro | 45 ± 5 | Enhanced permeability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
